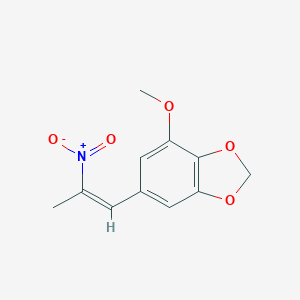
4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is the active ingredient in over-the-counter throat lozenges and has been used in various medical procedures to provide local anesthesia.
Méthodes De Préparation
The synthetic routes and reaction conditions for Dyclonine Hydrochloride involve the reaction of 4-butoxy-β-piperidone with propiophenone in the presence of hydrochloric acid. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dyclonine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
Dyclonine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying local anesthetics and their interactions with biological membranes.
Biology: Research on its effects on cellular processes and its potential use in treating various conditions.
Medicine: Its primary use is in providing local anesthesia for medical procedures.
Mécanisme D'action
Dyclonine Hydrochloride exerts its effects by inhibiting sodium channels in the mucous membranes, which prevents the initiation and transmission of nerve impulses. This results in localized numbness and pain relief. The molecular targets include sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .
Comparaison Avec Des Composés Similaires
Dyclonine Hydrochloride can be compared with other local anesthetics such as lidocaine and benzocaine. While all these compounds provide local anesthesia, Dyclonine Hydrochloride is unique in its specific mechanism of action and its use in over-the-counter products like throat lozenges. Similar compounds include:
Lidocaine: Another local anesthetic used in various medical procedures.
Benzocaine: Commonly used in topical anesthetics and over-the-counter products.
Procaine: Used primarily in dental procedures for local anesthesia.
Dyclonine Hydrochloride stands out due to its specific applications and effectiveness in providing topical anesthesia.
Propriétés
Numéro CAS |
17055-07-1 |
|---|---|
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c1-7(12(13)14)3-8-4-9(15-2)11-10(5-8)16-6-17-11/h3-5H,6H2,1-2H3 |
Clé InChI |
URIZGFKLZDNSIH-CLTKARDFSA-N |
SMILES |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
SMILES isomérique |
C/C(=C/C1=CC2=C(C(=C1)OC)OCO2)/[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Key on ui other cas no. |
17055-07-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















